N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a synthetic organic compound characterized by its unique structural features It contains a 2,4-dimethylphenyl group, a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, and an isobutyramide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 2,4-dimethylphenyl intermediate: This step involves the alkylation of a phenol derivative with methyl groups at the 2 and 4 positions.
Synthesis of the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety:
Coupling reaction: The final step involves the coupling of the 2,4-dimethylphenyl intermediate with the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety under amide bond-forming conditions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a thiophene derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could regenerate the thiophene moiety.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-N-(2,3-dihydrothiophen-3-yl)isobutyramide: Lacks the sulfone group, potentially altering its reactivity and biological activity.
N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar structure but with an acetamide group instead of isobutyramide, which could affect its pharmacokinetic properties.
Uniqueness
The presence of both the 2,4-dimethylphenyl group and the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety in N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide makes it unique. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-11(2)16(18)17(14-7-8-21(19,20)10-14)15-6-5-12(3)9-13(15)4/h5-9,11,14H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUVJVTYIINFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.